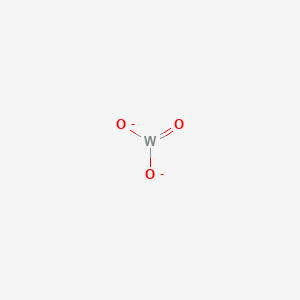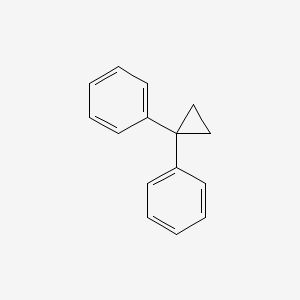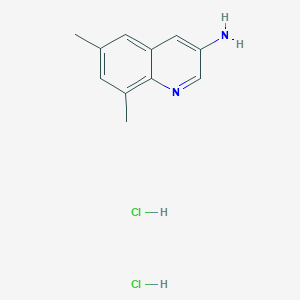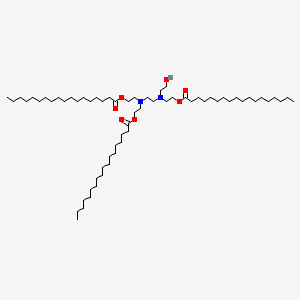
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a fluorine atom, a pyridine ring, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-fluoro-1H-pyrazole-4-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified using ethyl alcohol and a dehydrating agent like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
- Ethyl 5-fluoro-1-(pyridin-3-YL)-1H-pyrazole-4-carboxylate
- Ethyl 5-chloro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate
- Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
特性
分子式 |
C11H10FN3O2 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
ethyl 5-fluoro-1-pyridin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3 |
InChIキー |
PNOJFDAFBPPLCR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


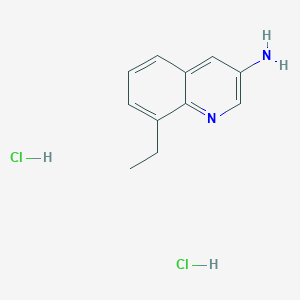
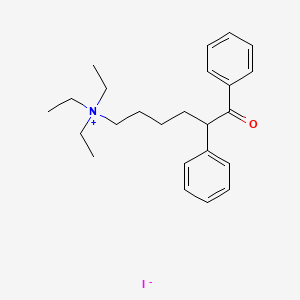


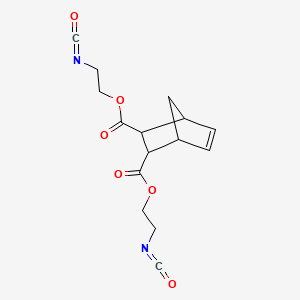

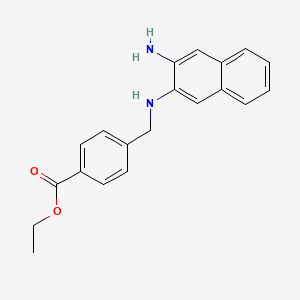
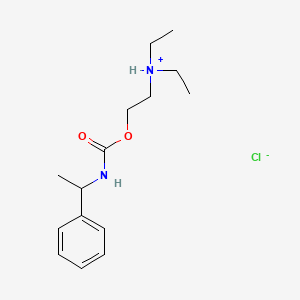
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
